Lipophilicity Comparison: 4-(5-Aminonaphthalene-2-sulfonamido)benzoic acid vs. 5-Amino-2-naphthalenesulfonic acid (Cleve's acid)
The target compound exhibits a computed XLogP3-AA of 2.5, indicating moderate lipophilicity [1]. In contrast, the closest non-benzoic acid analog, 5-amino-2-naphthalenesulfonic acid (Cleve's acid, CAS 119-79-9), has a reported logP of 3.33 . This ~0.8 log unit difference places the target compound in a more hydrophilic region of chemical space, predicting higher aqueous solubility and lower non-specific protein binding relative to the sulfonic acid comparator. For procurement decisions, this means the benzoic acid derivative is a more suitable starting point for applications requiring aqueous formulation or reduced lipophilic off-target interactions.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA vs. reported logP) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.5 |
| Comparator Or Baseline | 5-Amino-2-naphthalenesulfonic acid: logP = 3.33 |
| Quantified Difference | ΔlogP ≈ -0.83 (target compound is less lipophilic) |
| Conditions | Computed logP values from PubChem (XLogP3-AA) and Chem960 database (logP) |
Why This Matters
This logP difference informs selection when aqueous solubility or reduced membrane partitioning is required, directly impacting experimental design feasibility.
- [1] PubChem. 4-(5-Aminonaphthalene-2-sulfonamido)benzoic acid. Compound Summary CID 235593. XLogP3-AA = 2.5. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/235593 View Source
